Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline
95-69-2
C7H8ClN
141.598120689392
MFCD00007842
34810
7251

4-Chloro-2-methylaniline Properties

Names and Identifiers

    • 4-Chloro-2-methylaniline
    • 4-Chloro-o-Toluidine
    • fast red TR base
    • 2-Amino-5-chlorotoluene
    • 2-AMINO-5-CHLORTOLUENE
    • 2-methyl-4-chloroaniline
    • 1-AMINO-4-CHLORO-6-METHYLBENZENE
    • 4-Chloro-6-methylaniline
    • 4-CHLORO-O-METHYLANILINE
    • 4-chloro-2-methylbenzenamine
    • 1-amino-2-methyl-4-chlorobenzene
    • 2-methyl-4-chloro-aniline
    • 4-CHLOR-2-METHYLANILIN
    • 5-chloro-2-amino-toluene
    • BENZENAMINE,4-CHLORO-2-METHYL-
    • Deval Red TR
    • devalredk
    • Fast Red TR
    • fastredtr11
    • Ipsilon
    • N-(4-chloro-2-methylphenyl)picolinamide
    • p-chloro-o-methylaniline
    • RED TR BASE
    • redbasentr
    • 5-Chloro-2-aminotoluene
    • azoene fast red tr base
    • Benzenamine, 4-chloro-2-methyl-
    • p-Chloro-o-toluidine
    • Kambamine Red TR
    • 4-Chloro-2-toluidine
    • Deval Red K
    • Red Base NTR
    • Red Base Ciba IX
    • Red Base Irga IX
    • Kako Red TR Base
    • Fast Red Base TR
    • o-Toluidine, 4-chloro-
    • Daito Red Base TR
    • Fast Red Tr11
    • Fast Red TRO Base
    • Mitsui Red TR Base
    • Fast Red 5CT Base
    • 4-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 4-chloro- (8CI)
    • (4-Chloro-2-methylphenyl)amine
    • 2-Methyl-4-chlorobenzenamine
    • 3-Chloro-6-aminotoluene
    • Fast Red TR-T Base
    • NSC 4979
    • Sanyo Fast Red TR Base
    • 4-Chloro-2-methylaniline,98%
    • +Expand
    • MFCD00007842
    • CXNVOWPRHWWCQR-UHFFFAOYSA-N
    • 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
    • ClC1C=C(C)C(N)=CC=1
    • 878505

Computed Properties

  • 141.03500
  • 1
  • 1
  • 0
  • 141.035
  • 9
  • 94.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.81180
  • 26.02000
  • n20/D 1.583(lit.)
  • 241 °C(lit.)
  • 24-27 °C (lit.)
  • 0.0±0.5 mmHg at 25°C
  • Fahrenheit: 255.2 ° f
    Celsius: 124 ° c
  • 3596
  • Flake crystalline to brown liquid.
  • Not determined
  • 1.19 g/mL at 25 °C(lit.)

4-Chloro-2-methylaniline Security Information

4-Chloro-2-methylaniline Customs Data

  • 2921430090
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-2-methylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034FY-5g
4-Chloro-2-Methylaniline
95-69-2 98%
5g
$8.00 2024-04-19
A2B Chem LLC
AB44926-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
$7.00 2024-07-18
Aaron
AR0034OA-5g
4-Chloro-2-Methylaniline
95-69-2 98%
5g
$3.00 2024-07-18
Ambeed
A238447-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
$9.0 2024-08-02
Apollo Scientific
OR17861-25g
4-Chloro-2-methylaniline
95-69-2
25g
£12.00 2024-05-25
Cooke Chemical
A2351612-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
RMB 23.20 2023-09-07
Enamine
EN300-19546-0.05g
4-chloro-2-methylaniline
95-69-2 98%
0.05g
$19.0 2023-09-17
Life Chemicals
F1995-0194-0.25g
4-Chloro-2-methylaniline
95-69-2 95%+
0.25g
$18.0 2023-11-21
TRC
C349800-5g
4-Chloro-2-methylaniline
95-69-2
5g
$ 59.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C111298-250mg
4-Chloro-2-methylaniline
95-69-2
250mg
¥411.90 2023-09-03

4-Chloro-2-methylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure
Daskapan, Tahir ; Korkmaz, Adem, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
Reference
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  4 h, rt
Reference
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; Verma, Saumya; Rathi, Komal; Chandra, Dinesh; Prakash Verma, Ved ; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ;  1 min, rt
Reference
C-H chlorination of (hetero)anilines via photo/organo co-catalysis
Xie, Wuchen; Wang, Meng; Yang, Siyu; Chen, Yadong; Feng, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ;  10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes
Korkmaz, Adem, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature
Korkmaz, Adem; Duran, Serdar, Synthetic Communications, 2021, 51(14), 2077-2087

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  6 h, reflux
Reference
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; Zhou, Zhe ; Kwon, Doo-Hyun; Coombs, James; Jones, Steven; et al, Nature Chemistry, 2017, 9(7), 681-688

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride ;  2 h, rt
1.3 Reagents: Water ;  rt
Reference
Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides
van der Werf, Angela; Selander, Nicklas, Organic Letters, 2015, 17(24), 6210-6213

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) ,  Nickel (starch-capped with iron oxide) Solvents: Water ;  50 min, rt
Reference
Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics
Rathore, Puran Singh; Patidar, Rajesh; Shripathi, T.; Thakore, Sonal, Catalysis Science & Technology, 2015, 5(1), 286-295

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol ,  Water ;  10 min, 0 °C; 1.5 h, 50 °C
Reference
PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes
Feng, Yi-Si; Ma, Jing-Jing; Kang, Yu-Mei; Xu, Hua-Jian, Tetrahedron, 2014, 70(36), 6100-6105

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; Reddy, V. Hanuman; Reddy, R. Chenna Krishna; Reddy, V. Krishna; Reddy, Y. V. Rami, Pharma Chemica, 2014, 6(6), 411-417

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Chloramine-T Solvents: Ethanol ,  Water ;  35 °C
Reference
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.
Satyadev, T. N. V. S. S.; Syama Sundar, B.; Radhakrishnamurti, P. S., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 25 °C
Reference
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  4 h, 40 °C
Reference
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ;  10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ;  pH 8 - 9
Reference
Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene
He, Ermei; Jiang, Rishan, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
Reference
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
Reference
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ;  4 h, rt
Reference
Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media
Yadav, J. S.; Reddy, B. V. S.; Satheesh, G.; Rao, K. Raghavender, Chemistry Letters, 2005, 34(3), 340-341

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ;  2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Reference
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water
Bhaumik, Kankan; Akamanchi, K. G., Canadian Journal of Chemistry, 2003, 81(3), 197-198

Synthetic Circuit 21

Reaction Conditions
Reference
Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water
Fishbein, James C.; McClelland, Robert A., Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

Synthetic Circuit 22

Reaction Conditions
Reference
Stereoselectivity in central analgesic action of tocainide and its analogs
Franchini, Carlo; Noja, Francesca Chiaia; Corbo, Filomena; Lentini, Giovanni; Tortorella, Vincenzo; et al, Chirality, 1993, 5(3), 135-42

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Reference
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines
Bartoli, Giuseppe; Bosco, Marcella; Dal Pozzo, Renato; Petrini, Marino, Tetrahedron, 1987, 43(18), 4221-6

Synthetic Circuit 25

Reaction Conditions
Reference
The preparation of 14C-chlorophenamidine-base
Guan, Yuanmei; Lu, Liyi; Wang, Xiulan; Ma, Xinxuan, Yuanzineng Nongye Yingyong, 1986, (3), 49-51

Synthetic Circuit 26

Reaction Conditions
Reference
A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis
Atta-Ur-Rahman; Firdous, Sadiqa, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

Synthetic Circuit 27

Reaction Conditions
Reference
Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines
Gassman, Paul G.; Gruetzmacher, Gordon D., Journal of the American Chemical Society, 1974, 96(17), 5487-95

4-Chloro-2-methylaniline Raw materials

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline Suppliers

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